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molecular formula C4H9N B122466 Pyrrolidine CAS No. 123-75-1

Pyrrolidine

Cat. No. B122466
M. Wt: 71.12 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209516

Procedure details

By a procedure analogous to that of Example 1 there are obtained, with the use of 2.9 g (0.041 mole) of pyrrolidine and 3.0 g (0.041 mole) of piperidine, instead of morpholine, crude 1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester and crude 1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5]O[CH2:3][CH2:2]1.COC(C1N=C(CN2CCCC2)[N:13]([C:22]2[CH:27]=[CH:26][C:25](Cl)=[CH:24]C=2C(=O)C2C=CC=CC=2)N=1)=O.COC(C1N=C(CN2CCCCC2)N(C2C=CC(Cl)=CC=2C(=O)C2C=CC=CC=2)N=1)=O>>[NH:1]1[CH2:6][CH2:5][CH2:3][CH2:2]1.[NH:13]1[CH2:22][CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NN(C(=N1)CN1CCCC1)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
Name
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NN(C(=N1)CN1CCCCC1)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.041 mol
AMOUNT: MASS 2.9 g
Name
Type
product
Smiles
N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.041 mol
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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